Cas no 18904-40-0 (Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-)

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- structure
18904-40-0 structure
Product Name:Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-
CAS-nummer:18904-40-0
MF:C17H17NO3
MW:283.321784734726
CID:176637
PubChem ID:87840
Update Time:2025-04-19

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-
    • 7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one
    • acrophylline
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo(2,3-b)quinolin-4(9H)-one
    • 7-methoxy-9-(3-methyl-but-2-enyl)-9H-furo[2,3-b]quinolin-4-one
    • AC1L3EIH
    • AC1Q6K9Y
    • Acrophyllin
    • AR-1H3692
    • CHEBI:2438
    • CHEMBL447116
    • Furo(2,3-b)quinolin-4(9H)-one, 7-methoxy-9-(3-methyl-2-butenyl)-
    • Furo[2,3-b]quinolin-4(9H)-one, 7-methoxy-9-(3-methyl-2-butenyl)-
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo[2,3-b]quinolin-4(9H)-one
    • Furo[2, 7-methoxy-9-(3-methyl-2-butenyl)-
    • NSC 121139
    • 7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4(9H)-one
    • NSC121139
    • Q27105667
    • NCI60_000495
    • DTXSID60172292
    • NSC-121139
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo[2,3-b]quinolin-4(9H)-one #
    • 18904-40-0
    • GARIOWCJZYSSOE-UHFFFAOYSA-N
    • Inchi: 1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3
    • InChI-sleutel: GARIOWCJZYSSOE-UHFFFAOYSA-N
    • LACHT: O1C=CC2C(C3C=CC(=CC=3N(C/C=C(\C)/C)C1=2)OC)=O

Berekende eigenschappen

  • Exacte massa: 283.12091
  • Monoisotopische massa: 283.12084340g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 430
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 42.7Ų

Experimentele eigenschappen

  • PSA: 42.68

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- Gerelateerde literatuur

Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd